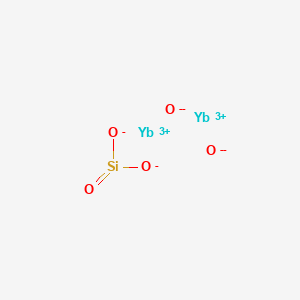
Diytterbium oxide silicate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diytterbium oxide silicate is a complex compound that combines ytterbium, silicon, and oxygen in a unique structure. This compound is of interest due to its potential applications in various fields, including materials science, catalysis, and electronics. Ytterbium, a rare earth element, is known for its unique electronic properties, which can be harnessed in various technological applications.
准备方法
Synthetic Routes and Reaction Conditions: Diytterbium oxide silicate can be synthesized through several methods. One common approach involves the direct reaction of ytterbium with oxygen to form ytterbium(III) oxide, which is then reacted with silicon-based compounds to form the final product. The reaction conditions typically involve high temperatures and controlled atmospheres to ensure the purity and stability of the compound .
Industrial Production Methods: Industrial production of ytterbium(3+) oxide oxosilanebis(olate) (2/2/1) often involves the thermal decomposition of ytterbium carbonate or ytterbium oxalate at temperatures around 700°C. This process yields ytterbium(III) oxide, which is then further processed with silicon-based reagents to form the desired compound .
化学反应分析
Types of Reactions: Diytterbium oxide silicate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of ytterbium, which can exist in multiple oxidation states, and the silicon-oxygen framework, which provides stability and reactivity.
Common Reagents and Conditions: Common reagents used in reactions with ytterbium(3+) oxide oxosilanebis(olate) (2/2/1) include carbon tetrachloride and hydrochloric acid. These reagents facilitate the formation of ytterbium(III) chloride and other products through oxidation and substitution reactions .
Major Products: The major products formed from reactions involving ytterbium(3+) oxide oxosilanebis(olate) (2/2/1) include ytterbium(III) chloride and various silicon-based compounds. These products are often used in further chemical processes or as intermediates in the synthesis of other materials .
科学研究应用
Diytterbium oxide silicate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes. In biology, it has potential applications in imaging and diagnostics due to its unique electronic properties. In medicine, it is being explored for its potential use in targeted drug delivery systems. In industry, it is used in the production of advanced materials, such as optical fibers and dielectric ceramics .
作用机制
The mechanism of action of ytterbium(3+) oxide oxosilanebis(olate) (2/2/1) involves its ability to interact with various molecular targets and pathways. The ytterbium ions in the compound can participate in redox reactions, influencing the electronic properties of the materials they interact with. The silicon-oxygen framework provides stability and enhances the reactivity of the compound, making it effective in various catalytic and electronic applications .
相似化合物的比较
Similar Compounds: Similar compounds to ytterbium(3+) oxide oxosilanebis(olate) (2/2/1) include other ytterbium-based oxides and silicates, such as ytterbium(III) oxide and ytterbium(III) silicate. These compounds share similar electronic properties and reactivity due to the presence of ytterbium.
Uniqueness: What sets ytterbium(3+) oxide oxosilanebis(olate) (2/2/1) apart is its unique combination of ytterbium and silicon in a stable framework. This combination enhances its reactivity and stability, making it suitable for a wider range of applications compared to other similar compounds .
属性
CAS 编号 |
12027-89-3 |
|---|---|
分子式 |
O12Si3Yb2-6 |
分子量 |
622.3293 |
同义词 |
diytterbium oxide silicate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


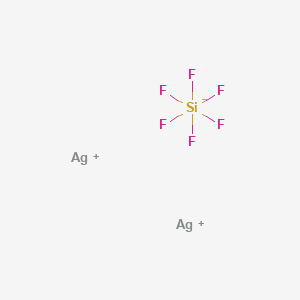


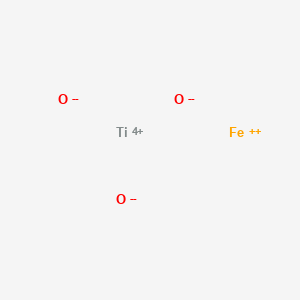
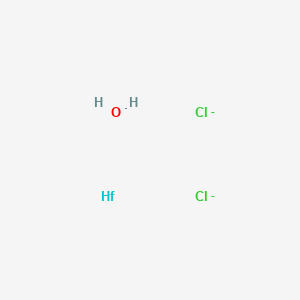
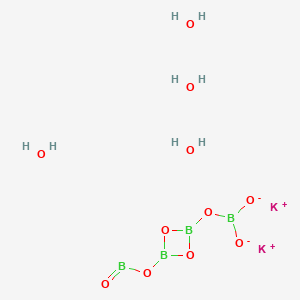



![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)

